![molecular formula C20H22ClN3O3S B5485726 N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5485726.png)
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at Emory University and has since been used in a variety of studies due to its unique chemical properties and mechanism of action.
作用机制
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide inhibits the activity of RhoA by binding to its nucleotide-binding site, preventing it from hydrolyzing GTP and inhibiting downstream signaling pathways. This leads to changes in the cytoskeleton and cell morphology, as well as changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, decreased proliferation of cancer cells, and anti-inflammatory effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide is its specificity for RhoA, which allows researchers to investigate the specific role of this protein in various biological processes. However, one limitation is its potential toxicity and the need for careful dosing and administration in experiments.
未来方向
There are several potential future directions for research involving N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as well as its effects on neuronal development and plasticity. Additionally, N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide may have potential as a therapeutic agent for inflammatory diseases such as asthma and arthritis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide.
合成方法
The synthesis of N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide involves several chemical reactions, including the reaction between 1-adamantylamine and carbon disulfide to form 1-adamantylamino-2-thioxoimidazolidine-4-one. This compound is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the final product, N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide.
科学研究应用
N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has been used in a variety of scientific studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of the small GTPase protein, RhoA, which is involved in cell signaling and the regulation of the cytoskeleton. N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for diseases such as asthma and arthritis.
属性
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-16-3-1-12(8-17(16)24(26)27)2-4-18(25)22-19(28)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,13-15H,5-7,9-11H2,(H2,22,23,25,28)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBAYVJNVATMF-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

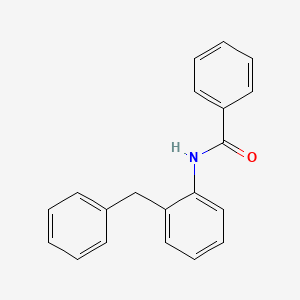
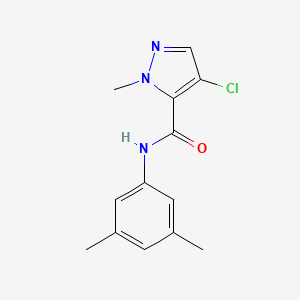
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)
![3-(2-methoxyphenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B5485663.png)
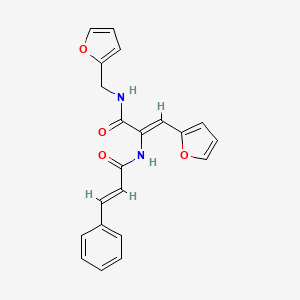
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485693.png)

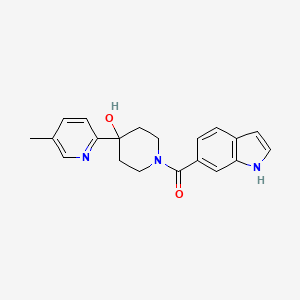
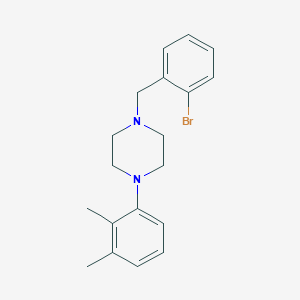
![3-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5485718.png)
![methyl 3-oxo-2-phenyl-5-(3-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485734.png)
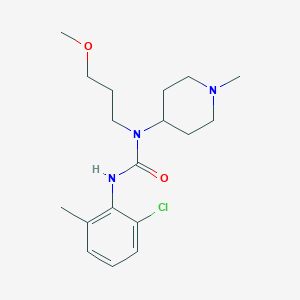
![N-(2-hydroxy-4-nitrophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5485746.png)